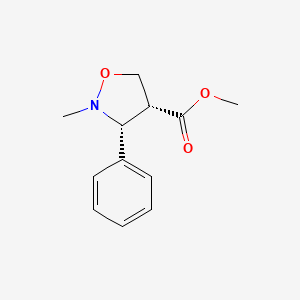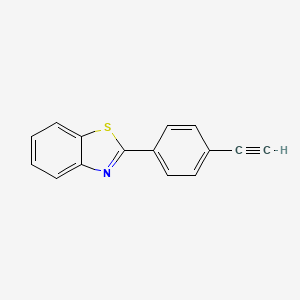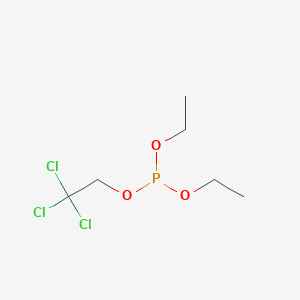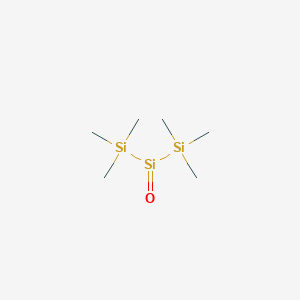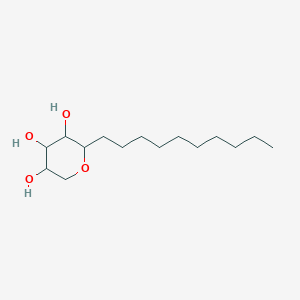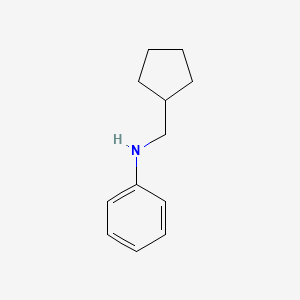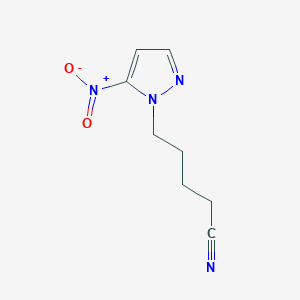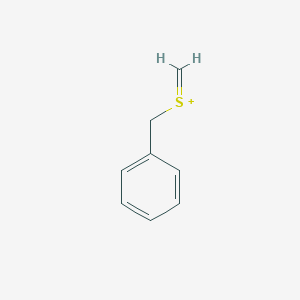
Benzyl(methylidene)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(methylidene)sulfanium is an organosulfur compound with the molecular formula C8H9S. It is a sulfonium ion, characterized by a positively charged sulfur atom bonded to three organic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(methylidene)sulfanium can be synthesized through several methods. One common approach involves the reaction of benzyl halides with sulfur-containing nucleophiles under controlled conditions. For instance, benzyl chloride can react with methanethiol in the presence of a base to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzyl(methylidene)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) are used.
Major Products Formed:
Oxidation: Benzyl sulfoxide, benzyl sulfone.
Reduction: Benzyl thioether.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(methylidene)sulfanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl(methylidene)sulfanium involves its interaction with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
- Benzyl(methylene)sulfonium
- Benzyl chloride
- Benzyl alcohol
- Benzyl thioether
Comparison: Benzyl(methylidene)sulfanium is unique due to its sulfonium ion structure, which imparts distinct reactivity compared to other benzyl derivatives. Unlike benzyl chloride, which is primarily used in substitution reactions, this compound can participate in a broader range of chemical transformations, including oxidation and reduction .
Properties
CAS No. |
85838-77-3 |
|---|---|
Molecular Formula |
C8H9S+ |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
benzyl(methylidene)sulfanium |
InChI |
InChI=1S/C8H9S/c1-9-7-8-5-3-2-4-6-8/h2-6H,1,7H2/q+1 |
InChI Key |
KSYCCOQINPARGW-UHFFFAOYSA-N |
Canonical SMILES |
C=[S+]CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
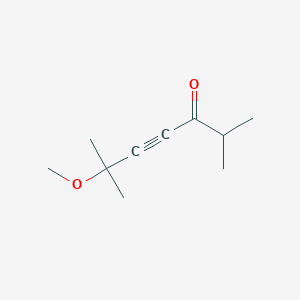
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
